molecular formula C17H18N2O6S B6481824 N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide CAS No. 899739-25-4

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide

Cat. No.: B6481824
CAS No.: 899739-25-4
M. Wt: 378.4 g/mol
InChI Key: NMVSRFVPKCAROK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a propane-2-sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of 4-methoxyaniline to obtain 4-methoxy-2-nitroaniline. This intermediate is then subjected to sulfonylation using propane-2-sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated intermediate with 4-aminobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The benzamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-methoxy-2-aminophenyl-4-(propane-2-sulfonyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methoxy-2-nitrobenzoic acid and 4-(propane-2-sulfonyl)aniline.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-(propane-2-sulfonyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-(4-nitrophenyl)-4-(propane-2-sulfonyl)benzamide: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.

    N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a propane-2-sulfonyl group, leading to variations in its chemical and biological properties.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for versatile chemical modifications, while the propane-2-sulfonyl group enhances its solubility and stability.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-7-4-12(5-8-14)17(20)18-15-9-6-13(25-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVSRFVPKCAROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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